Cas no 1932242-22-2 (rac-1-methyl-3-(1R,2R)-2-(2-methylpropyl)cyclopropyl-1H-pyrazol-5-amine)

rac-1-methyl-3-(1R,2R)-2-(2-methylpropyl)cyclopropyl-1H-pyrazol-5-amine structure
1932242-22-2 structure
Product Name:rac-1-methyl-3-(1R,2R)-2-(2-methylpropyl)cyclopropyl-1H-pyrazol-5-amine
CAS No:1932242-22-2
MF:C11H19N3
MW:193.288662195206
CID:5754589
PubChem ID:131045314
Update Time:2025-07-09

rac-1-methyl-3-(1R,2R)-2-(2-methylpropyl)cyclopropyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • rac-1-methyl-3-[(1R,2R)-2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine
    • EN300-1149355
    • 1932242-22-2
    • rac-1-methyl-3-(1R,2R)-2-(2-methylpropyl)cyclopropyl-1H-pyrazol-5-amine
    • Inchi: 1S/C11H19N3/c1-7(2)4-8-5-9(8)10-6-11(12)14(3)13-10/h6-9H,4-5,12H2,1-3H3/t8-,9-/m1/s1
    • InChI Key: LWHGNUODVXYWJC-RKDXNWHRSA-N
    • SMILES: N1=C(C=C(N)N1C)[C@@H]1C[C@H]1CC(C)C

Computed Properties

  • Exact Mass: 193.157897619g/mol
  • Monoisotopic Mass: 193.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 43.8Ų

rac-1-methyl-3-(1R,2R)-2-(2-methylpropyl)cyclopropyl-1H-pyrazol-5-amine Pricemore >>

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Additional information on rac-1-methyl-3-(1R,2R)-2-(2-methylpropyl)cyclopropyl-1H-pyrazol-5-amine

Compound CAS No. 1932242-22-2: Rac-1-Methyl-3-(1R,2R)-2-(2-Methylpropyl)cyclopropyl-1H-Pyrazol-5-Amine

The compound rac-1-methyl-3-(1R,2R)-2-(2-methylpropyl)cyclopropyl-1H-pyrazol-5-amine (CAS No. 1932242-22-2) is a complex organic molecule with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in drug discovery. The molecule's structure features a pyrazole ring, a cyclopropane moiety, and several substituents that contribute to its chemical properties and potential bioactivity.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their ability to interact with various biological targets, such as enzymes, receptors, and ion channels. The cyclopropane ring in this compound is particularly interesting as it introduces strain and rigidity into the molecule, which can enhance its binding affinity to target proteins. Additionally, the (1R,2R)-configuration of the cyclopropane moiety suggests that stereochemistry plays a crucial role in determining the compound's pharmacological properties.

The synthesis of rac-1-methyl-3-(1R,2R)-...amine involves a multi-step process that combines principles from organic synthesis and stereochemistry. Researchers have employed various strategies, including asymmetric catalysis and enantioselective reactions, to construct the chiral centers in the molecule. These methods not only ensure high enantiomeric purity but also pave the way for further modifications to optimize the compound's bioactivity.

From a pharmacological perspective, this compound has shown promising results in preclinical studies. It exhibits selective inhibition of certain kinases and enzymes, making it a potential candidate for treating diseases such as cancer and inflammatory disorders. Furthermore, its ability to penetrate cellular membranes efficiently suggests that it could be developed into a drug with good bioavailability.

Recent advancements in computational chemistry have also contributed to our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed that the pyrazole ring interacts favorably with key residues in the active site of target proteins, while the cyclopropane moiety provides additional stabilization through hydrophobic interactions. These insights are invaluable for guiding further optimization efforts aimed at enhancing potency and selectivity.

In conclusion, rac-1-methyl-3-(1R,2R)-...amine (CAS No. 1932242-22-...) is a versatile compound with significant potential in drug discovery and development. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool for advancing our understanding of complex biological systems and developing novel therapeutic agents.

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